molecular formula C31H21Cl2N11Na4O14S4 B13790671 tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate CAS No. 71033-05-1

tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B13790671
CAS No.: 71033-05-1
M. Wt: 1062.7 g/mol
InChI Key: VGOGLQIGOHIOLO-UHFFFAOYSA-J
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Description

Tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the triazine and naphthalene derivatives. The triazine derivative is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines . The naphthalene derivative is prepared through diazotization and subsequent coupling reactions with sulfonated aromatic compounds .

Industrial Production Methods

Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine and naphthalene derivatives.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

    Chemistry: Used as a dye in analytical chemistry for detecting various ions and molecules.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as proteins and nucleic acids. The azo groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The sulfonate groups enhance the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate lies in its combination of triazine and naphthalene structures, which confer unique chemical and physical properties. Its high solubility, stability, and intense coloration make it particularly valuable in industrial applications.

Properties

CAS No.

71033-05-1

Molecular Formula

C31H21Cl2N11Na4O14S4

Molecular Weight

1062.7 g/mol

IUPAC Name

tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C31H25Cl2N11O14S4.4Na/c1-13(2)58-31-40-27(33)39-30(42-31)35-18-11-15(7-8-21(18)61(52,53)54)34-28-37-26(32)38-29(41-28)36-19-12-16(59(46,47)48)9-14-10-22(62(55,56)57)24(25(45)23(14)19)44-43-17-5-3-4-6-20(17)60(49,50)51;;;;/h3-13,45H,1-2H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,35,39,40,42)(H2,34,36,37,38,41);;;;/q;4*+1/p-4

InChI Key

VGOGLQIGOHIOLO-UHFFFAOYSA-J

Canonical SMILES

CC(C)OC1=NC(=NC(=N1)NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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